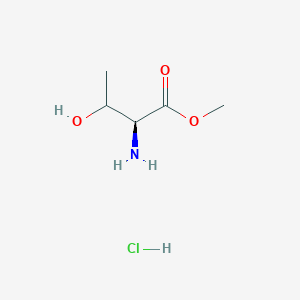
l-Threonine methyl ester chlorhydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
l-Threonine methyl ester chlorhydrate: is a derivative of the amino acid l-threonine. It is commonly used in various chemical and biochemical applications due to its unique properties. The compound is often utilized in peptide synthesis and as an intermediate in organic synthesis.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: l-Threonine methyl ester chlorhydrate can be synthesized through the esterification of l-threonine with methanol in the presence of hydrochloric acid. The reaction typically involves dissolving l-threonine in methanol and then adding hydrochloric acid to catalyze the esterification process. The mixture is then refluxed for several hours until the reaction is complete .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to obtain the desired compound .
Analyse Chemischer Reaktionen
Types of Reactions: l-Threonine methyl ester chlorhydrate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group in the threonine moiety can be oxidized to form corresponding ketones or aldehydes.
Reduction: The ester group can be reduced to form the corresponding alcohol.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: l-Threonine methyl ester chlorhydrate is widely used in peptide synthesis as a building block. It is also used as an intermediate in the synthesis of various organic compounds .
Biology: In biological research, this compound is used to study protein structure and function. It is also used in the synthesis of biologically active peptides .
Medicine: The compound is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs. It is also used in the study of enzyme mechanisms and protein interactions .
Industry: In industrial applications, this compound is used as a feed additive to enhance the nutritional value of animal feed. It is also used in the production of various chemicals and materials .
Wirkmechanismus
The mechanism of action of l-threonine methyl ester chlorhydrate involves its interaction with various molecular targets. The compound can act as a substrate for enzymes involved in peptide synthesis. It can also interact with proteins and other biomolecules, influencing their structure and function .
Vergleich Mit ähnlichen Verbindungen
- l-Serine methyl ester hydrochloride
- l-Valine methyl ester hydrochloride
- l-Methionine methyl ester hydrochloride
- l-Leucine methyl ester hydrochloride
- l-Tyrosine methyl ester hydrochloride
- l-Tryptophan methyl ester hydrochloride
- l-Histidine methyl ester dihydrochloride
- l-Alanine methyl ester hydrochloride
Comparison: l-Threonine methyl ester chlorhydrate is unique due to the presence of both hydroxyl and amino groups in its structure. This allows it to participate in a wider range of chemical reactions compared to other similar compounds. Its unique structure also makes it a valuable building block in peptide synthesis and other biochemical applications .
Eigenschaften
Molekularformel |
C5H12ClNO3 |
|---|---|
Molekulargewicht |
169.61 g/mol |
IUPAC-Name |
methyl (2S)-2-amino-3-hydroxybutanoate;hydrochloride |
InChI |
InChI=1S/C5H11NO3.ClH/c1-3(7)4(6)5(8)9-2;/h3-4,7H,6H2,1-2H3;1H/t3?,4-;/m0./s1 |
InChI-Schlüssel |
OZSJLLVVZFTDEY-LXNQBTANSA-N |
Isomerische SMILES |
CC([C@@H](C(=O)OC)N)O.Cl |
Kanonische SMILES |
CC(C(C(=O)OC)N)O.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


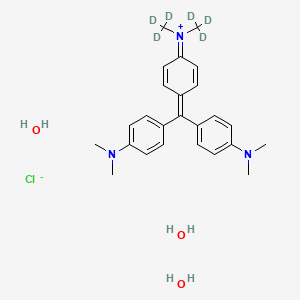
![2-[[5-[5-[5-[5-[5-(2,2-Dicyanoethenyl)thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]thiophen-2-yl]methylidene]propanedinitrile](/img/structure/B12056565.png)






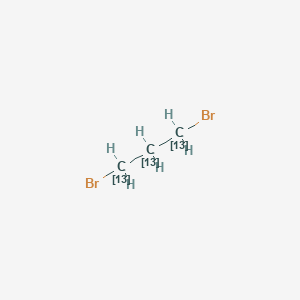
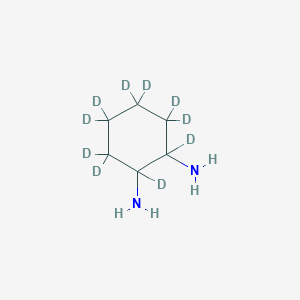
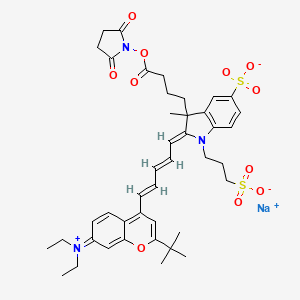


![N'-[(E)-(4-chloro-3-nitrophenyl)methylidene]cyclohexanecarbohydrazide](/img/structure/B12056625.png)
